3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one
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Overview
Description
3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the cyclopropylmethyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)-3-phenyl-1-methylpyrrolidin-2-one: Lacks the methoxy group.
3-(Cyclopropylmethyl)-3-(3-hydroxyphenyl)-1-methylpyrrolidin-2-one: Has a hydroxy group instead of a methoxy group.
3-(Cyclopropylmethyl)-3-(4-methoxyphenyl)-1-methylpyrrolidin-2-one: Methoxy group is in a different position on the phenyl ring.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in 3-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one may confer unique chemical and biological properties, such as altered reactivity or binding affinity to biological targets.
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-3-(3-methoxyphenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-17-9-8-16(15(17)18,11-12-6-7-12)13-4-3-5-14(10-13)19-2/h3-5,10,12H,6-9,11H2,1-2H3 |
InChI Key |
HCKPNYIEQRPFMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)(CC2CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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